6-Phenylhexanal

Description

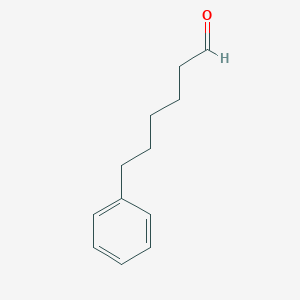

Structure

3D Structure

Properties

IUPAC Name |

6-phenylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKODCDQZXMWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 6 Phenylhexanal

Fundamental Reactivity Patterns of the Aldehyde Moiety

The carbonyl group of 6-phenylhexanal serves as a primary site for chemical reactions, particularly those involving nucleophilic attack and condensation.

The carbonyl carbon of the aldehyde in this compound is electrophilic, rendering it susceptible to attack by various nucleophiles nih.gov. This fundamental reactivity leads to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common nucleophilic addition reactions include:

Grignard Reactions : Organomagnesium halides (Grignard reagents) act as strong carbon nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent acidic workup yields a secondary alcohol. While specific yields for this compound are not extensively detailed in the provided literature, the general mechanism involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon, leading to a new carbon-carbon bond nih.gov.

Hydride Reductions : Hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), reduce the aldehyde to its corresponding primary alcohol, 6-phenylhexan-1-ol nih.gov.

Reformatsky Reaction : This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy esters. The Reformatsky enolate, an organozinc reagent, is less reactive than Grignard reagents or lithium enolates, which prevents nucleophilic addition to the ester group. This reaction is applicable to aldehydes and is a significant method for carbon-carbon bond formation.

Table 1: Representative Nucleophilic Addition Reactions of Aldehydes (Applicable to this compound)

| Reaction Type | Reagent | Product Type | Key Feature |

| Grignard Addition | RMgX (e.g., CH₃MgBr) | Secondary Alcohol | Forms C-C bond; electrophilic carbonyl attack nih.gov |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Reduction of carbonyl to hydroxyl nih.gov |

| Reformatsky Reaction | α-halo ester, Zn | β-Hydroxy Ester | Forms C-C bond; mild enolate generation |

Aldehydes possessing α-hydrogens, like this compound, can undergo condensation reactions, which typically involve the formation of an enolate intermediate followed by nucleophilic attack on another carbonyl group. The aldehyde functionality of related compounds, such as 6-acetoxy-6-phenylhexanal, is known to enable condensation reactions nih.gov.

Aldol (B89426) Condensation : This reaction involves the self-condensation or cross-condensation of aldehydes (or ketones) to form β-hydroxy aldehydes (aldols), which can subsequently dehydrate to α,β-unsaturated aldehydes. An intramolecular aldol condensation reaction has been demonstrated with 5,6-epoxy-6-phenylhexanal, a related epoxy aldehyde. In the presence of a Pd(OAc)₂-PBu₃ catalyst, NaHCO₃, and 3Å molecular sieves, this compound undergoes isomerization to a diketone followed by base-catalyzed aldol condensation to yield 2-phenyl-2-cyclopentenone with an 80% yield.

Knoevenagel Condensation : While not explicitly detailed for this compound in the provided sources, this reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base, leading to α,β-unsaturated compounds.

Reaction with Indole (B1671886) : The aldehydic part of 6-oxo-6-phenylhexanal (a compound containing both aldehyde and ketone functionalities) reacts chemoselectively with indole to form bis(indol-3-yl)methanes. This highlights the propensity of the aldehyde group in phenylhexanal derivatives to participate in condensation-type reactions.

Table 2: Condensation Reactions Involving Aldehyde Moieties (Examples with this compound Derivatives)

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Yield (%) | Citation |

| Intramolecular Aldol | 5,6-epoxy-6-phenylhexanal | Pd(OAc)₂-PBu₃, NaHCO₃, 3Å molecular sieves | 2-phenyl-2-cyclopentenone | 80 | |

| Condensation with Indole | 6-oxo-6-phenylhexanal + Indole | Phosphate-impregnated titania, solvent-free grinding | Bis(indol-3-yl)methanes (chemoselective at aldehyde) | Excellent |

Oxidative and Reductive Transformations

The aldehyde group in this compound can undergo both oxidation and reduction, leading to carboxylic acids and alcohols, respectively.

Aldehydes are generally susceptible to oxidation, converting the aldehyde group to a carboxylic acid. This compound can be oxidized to 6-phenylhexanoic acid nih.gov. This transformation can be achieved using various oxidizing agents. While specific yields for the direct oxidation of this compound were not provided, common reagents for aldehyde oxidation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), Jones reagent, and Tollens' reagent. Milder oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for selective aldehyde oxidation in the presence of other oxidizable functionalities. Ketoaldehydes, such as 6-oxo-6-phenylhexanal, are known to be unstable and can rapidly oxidize to oxocarboxylic acid derivatives.

Table 3: Oxidative Transformations of Aldehydes (Applicable to this compound)

| Reaction Type | Starting Material | Product | Common Reagents (General) | Citation |

| Oxidation | This compound | 6-Phenylhexanoic acid | KMnO₄, CrO₃, Jones reagent, Tollens' reagent | nih.gov |

Reduction of the aldehyde group in this compound leads to the formation of the corresponding primary alcohol.

Reduction to Alcohol : this compound can be reduced to 6-phenylhexan-1-ol. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose nih.gov. For instance, 6-phenylhexan-1-ol has been obtained from a precursor in 60% yield over two steps.

Olefination Reactions : These reactions involve the formation of carbon-carbon double bonds from carbonyl compounds.

Wittig Reaction : The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide. This reaction is a significant tool for carbon-carbon double bond formation.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction provides a stereoselective route to alkenes from aldehydes (or ketones) using stabilized phosphonate (B1237965) carbanions. It typically favors the formation of (E)-alkenes.

Ruthenium(II)-catalyzed Olefination : An intramolecular ruthenium(II)-catalyzed olefination via carbonyl reductive cross-coupling has been successfully applied to 6-oxo-6-phenylhexanal, yielding corresponding cyclohexene (B86901) derivatives with a 48% yield. This demonstrates the potential for olefination reactions in phenylhexanal derivatives.

Table 4: Reductive and Olefination Transformations of this compound and Derivatives

| Reaction Type | Starting Material | Reagent/Catalyst | Product Type | Yield (%) | Citation |

| Reduction | This compound | NaBH₄, LiAlH₄ | 6-Phenylhexan-1-ol | 60 (from precursor) | nih.gov |

| Olefination (Wittig) | Aldehyde (general) | Triphenyl phosphonium ylide | Alkene | N/A | |

| Olefination (HWE) | Aldehyde (general) | Stabilized phosphonate carbanion | (E)-Alkene (predominantly) | N/A | |

| Olefination (Ru-catalyzed) | 6-oxo-6-phenylhexanal | [Ru(p-cymene)Cl₂]₂, dmpe, KOᵗBu, CsF, 45°C, N₂ | Cyclohexene derivatives | 48 |

Carbon-Carbon Bond Formation Reactions

The reactivity of this compound, particularly its aldehyde moiety, is central to numerous carbon-carbon bond-forming reactions, which are crucial for increasing chain length and building molecular complexity in organic synthesis. These reactions leverage the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.

Key carbon-carbon bond formation reactions involving this compound or its derivatives include:

Nucleophilic Additions : Grignard reactions and Reformatsky reactions introduce new carbon chains by forming a new C-C single bond at the carbonyl carbon nih.gov.

Condensation Reactions : Aldol condensations, both intermolecular and intramolecular, are fundamental C-C bond-forming reactions. The intramolecular aldol condensation of 5,6-epoxy-6-phenylhexanal to form 2-phenyl-2-cyclopentenone is a notable example, yielding 80% of the cyclic product. The reaction of 6-oxo-6-phenylhexanal with indole to form bis(indol-3-yl)methanes also exemplifies C-C bond formation at the aldehyde site.

Olefination Reactions : The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for forming new carbon-carbon double bonds (C=C) from aldehydes. These reactions offer control over alkene stereochemistry. Furthermore, ruthenium(II)-catalyzed olefination, as seen with 6-oxo-6-phenylhexanal, provides another route to C=C bond formation, yielding cyclohexene derivatives.

Palladium-Catalyzed α-Arylation : This method allows for the direct formation of carbon-carbon bonds at the α-position of aldehydes by reaction with aryl bromides, offering a selective route to α-arylated aldehydes.

These diverse reaction pathways underscore the synthetic utility of this compound as a versatile precursor for constructing complex organic molecules.

Arylation Reactions of Aldehyde Substrates

Arylation reactions involve the introduction of an aryl group onto a molecule. For aldehyde substrates like this compound, α-arylation is a significant transformation, leading to the formation of new carbon-carbon bonds at the α-position to the carbonyl group. Palladium-catalyzed α-arylation of aldehydes with aryl bromides has been successfully achieved, even for aliphatic linear and α-branched aldehydes researchgate.net. A key challenge in these reactions is suppressing undesired aldol condensation, which can occur under basic conditions. However, the use of appropriate palladium catalyst systems, often incorporating bulky phosphine (B1218219) ligands, has enabled selective α-arylation by inhibiting aldol condensation researchgate.net. This methodology allows for the construction of complex carbon skeletons, as demonstrated in the total synthesis of natural products researchgate.net.

Cascade and Multicomponent Reactions

This compound and its derivatives participate in various cascade and multicomponent reactions, which are highly efficient synthetic strategies for constructing molecular complexity in a single operation.

One notable example involves the formation of 6-oxo-6-phenylhexanal (PubChem CID: 10899440), a 1,6-dicarbonyl compound, through photo-oxygenation of arylcyclohexenes rsc.orgbenjamin-mills.comuni-regensburg.de. This process can yield 6-oxo-6-phenylhexanal as a minor product alongside other regioisomers rsc.orguni-regensburg.de.

In the context of ruthenium(II)-catalyzed olefination, 6-oxo-6-phenylhexanal has been utilized in intramolecular carbonyl reductive cross-coupling reactions rsc.orgrsc.orgnih.gov. For instance, 6-oxo-6-phenylhexanal (1n) can be converted to corresponding cyclohexene derivatives (4n) with a 48% yield rsc.orgrsc.orgnih.gov. This transformation, mediated by hydrazine (B178648) under ruthenium(II) catalysis, enables the facile and selective cross-coupling of unsymmetrical carbonyl compounds nih.gov.

Furthermore, multicomponent radical cascade reactions have been explored, where compounds like this compound or its related structures can be formed or involved as intermediates. For example, four-component radical cascade reactions involving xanthogenates, alkenes, carbon monoxide, and sulfonyl oxime ethers have been developed to yield complex products beilstein-journals.org. While this compound itself might not be a direct component in all such general schemes, the principles of these cascade reactions, which build molecular complexity from multiple simple starting materials, are relevant to its synthetic utility beilstein-journals.org.

Carbon-Carbon Bond Cleavage Reactions

Carbon-carbon bond cleavage reactions involving this compound are less commonly reported as a primary transformation of the aldehyde itself but can occur in related systems or as part of more complex reaction sequences. For instance, in the context of light-driven isomerization of cyclic aliphatic alcohols to linear carbonyl compounds, C-C β-scission of alkoxy radical intermediates has been observed lookchem.com. While this specific example concerns the formation of linear carbonyls from cyclic alcohols, it highlights the potential for C-C bond cleavage in systems involving similar structural motifs or radical pathways lookchem.com.

Another relevant example, though not directly involving this compound as a reactant for cleavage, is the iron-catalyzed ring-opening of cyclic carboxylic acids, which proceeds via C-C bond cleavage and involves β-carbon radical intermediates rsc.org. In some instances, 6-oxo-6-phenylhexanal has been identified as a product from the ring-opening of 1-phenylcyclohexane-1-carboxylic acid, indicating a C-C bond cleavage in the cyclic precursor leading to the linear dicarbonyl compound rsc.org. This reaction, yielding 6-oxo-6-phenylhexanal in 67% yield, proceeds under blue LED light irradiation, suggesting a photochemical mechanism involving radical intermediates rsc.org.

Isomerization and Rearrangement Studies

Isomerization and rearrangement reactions play a crucial role in transforming the carbon skeleton of molecules. This compound can undergo or be involved in such processes.

One significant rearrangement involves the palladium-catalyzed tandem epoxide isomerization-intramolecular aldol condensation researchgate.net. For example, 5,6-epoxy-6-phenylhexanal can undergo this tandem reaction to form 2-phenyl-2-cyclopentenone researchgate.net. The observation of dicarbonyl intermediates, such as 1-phenyl-2,5-hexanedione, suggests that the reaction proceeds via palladium-catalyzed isomerization of the epoxide to a diketone, followed by base-catalyzed aldol condensation researchgate.net.

In photo-oxygenation reactions, initial products like allyl hydroperoxides can undergo rearrangement upon contact with acids or silica (B1680970) uni-regensburg.de. While 6-oxo-6-phenylhexanal is a product in some photo-oxygenation reactions, the broader context of these studies includes the rearrangement of intermediates uni-regensburg.de.

The Wacker oxidation, a method for converting alkenes to carbonyls, can also involve isomerization of the alkene substrate caltech.edugoogle.com. While the goal is typically aldehyde formation, undesired ketone formation can occur via isomerization google.com. Studies have explored conditions to suppress isomerization by trapping putative palladium-hydride species or accelerating the oxidation rate relative to isomerization caltech.edu. For instance, the oxidation of terminal olefins to aldehydes using a dichloro-palladium complex, a copper complex, and a nitrite (B80452) source under aerobic conditions is highly selective for aldehydes, indicating suppression of isomerization to ketones google.com.

Detailed Mechanistic Elucidation of Key Reactions

Detailed mechanistic investigations are essential for understanding the fundamental principles governing the reactivity of this compound and its derivatives.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are critical for elucidating reaction pathways. In the ruthenium(II)-catalyzed olefination of carbonyl compounds, including 6-oxo-6-phenylhexanal, a postulated reaction pathway involves several key intermediates rsc.orgnih.gov. The mechanism suggests the initial formation of a bidentate phosphine coordinated ruthenium complex, followed by ligand association with a carbonyl-derived hydrazone and another carbonyl rsc.orgnih.gov. This leads to the formation of a coordinatively saturated intermediate, which then undergoes intramolecular isomerization to yield a key six-membered ring intermediate rsc.orgnih.gov. The subsequent base-catalyzed decomposition of a diimide intermediate produces the desired olefins rsc.orgnih.gov.

In photo-oxygenation reactions that produce 6-oxo-6-phenylhexanal, a zwitterionic intermediate with benzyl (B1604629) cation character has been proposed as a key intermediate rsc.org. DFT calculations and Hammett studies support the notion of competing allyl hydroperoxide and endoperoxide formation, influenced by the stability of this zwitterionic intermediate rsc.org. The formation of 1,2-dioxy derivatives in methanol (B129727) also indicates a carbocation intermediate that undergoes nucleophilic attack rsc.org.

For carbon-carbon bond cleavage reactions, particularly in the iron-catalyzed ring-opening of cyclic carboxylic acids to form products like 6-oxo-6-phenylhexanal, β-carbon radical intermediates are believed to be involved rsc.org. UV-vis absorption studies can provide insights into the photochemical activity and the nature of these transient species rsc.org.

Kinetic and Thermodynamic Aspects of Reaction Pathways

For the ruthenium(II)-catalyzed olefination, reaction conditions such as solvent choice (ether solvents like THF are favorable), temperature (e.g., 45 °C), and additives (e.g., CsF) have been optimized, indicating their influence on reaction kinetics and yields rsc.orgrsc.org. The catalyst system, comprising [Ru(p-cymene)Cl₂]₂ and 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), provides the highest catalytic turnover number, suggesting favorable kinetic parameters rsc.orgrsc.org.

In Wacker oxidation, the relative rates of alkenyl alcohols in palladium-catalyzed redox-relay Heck reactions have been measured to examine the effect of steric and electronic properties on the rate-determining step nih.gov. Increasing the electron density in the arene boronic acid promotes a faster reaction, correlating with Hammett σp values, which provides kinetic insights into the electrophilic nature of the process nih.gov. Computational analysis also reveals lower energetic palladium-intermediates as the catalyst migrates towards the alcohol, indicating thermodynamic preferences for certain pathways nih.gov.

For photo-oxygenation reactions, the observed strong rate enhancement for 1-phenyl-1-cyclohexene (B116675) compared to cyclohexene suggests that the introduction of the phenyl moiety affects the transition state conformations, influencing the reaction kinetics uni-regensburg.de. The short reaction times (e.g., <10 min) and high reproducibilities achieved under optimized flow reactor conditions further highlight favorable kinetic profiles rsc.org.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For 6-Phenylhexanal, specific chemical shifts and coupling patterns in its NMR spectra would provide detailed insights into its aliphatic chain, phenyl group, and aldehyde functionality.

While direct, specific ¹H NMR and ¹³C NMR chemical shift data for this compound (CID 13046675) were not explicitly detailed in the provided search results, such data are typically referenced in specialized spectral databases like SpectraBase nih.gov. Based on general principles of organic chemistry, the expected characteristic signals for this compound would include:

¹H NMR:

A highly deshielded singlet or triplet around δ 9-10 ppm characteristic of the aldehyde proton (-CHO).

Multiplets in the aromatic region (δ 7-8 ppm) corresponding to the five protons of the phenyl group.

Various multiplets in the aliphatic region (δ 1-3 ppm) for the methylene (B1212753) protons of the hexyl chain, with those adjacent to the phenyl group and the aldehyde group appearing at slightly different chemical shifts due to anisotropic effects and electron-withdrawing nature, respectively.

¹³C NMR:

A characteristic signal for the aldehyde carbonyl carbon (CHO) typically appearing around δ 200-205 ppm.

Signals for the aromatic carbons of the phenyl group in the δ 125-140 ppm range.

Signals for the aliphatic methylene carbons of the hexyl chain in the δ 20-45 ppm range, with variations depending on their proximity to the phenyl or aldehyde groups.

Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group/Proton Type | Expected Chemical Shift (δ, ppm) |

| ¹H | Aldehyde proton (-CHO) | 9.5 - 10.0 |

| ¹H | Aromatic protons (Ar-H) | 7.1 - 7.5 |

| ¹H | Aliphatic CH₂ (α to CHO) | 2.3 - 2.5 |

| ¹H | Aliphatic CH₂ (α to Ar) | 2.5 - 2.8 |

| ¹H | Other aliphatic CH₂ | 1.2 - 1.8 |

| ¹³C | Aldehyde carbonyl (CHO) | 200 - 205 |

| ¹³C | Aromatic carbons (Ar-C) | 125 - 140 |

| ¹³C | Aliphatic carbons | 20 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a specific frequency, leading to distinct absorption bands in the IR spectrum.

For this compound, the key functional groups are the aldehyde and the phenyl ring. While specific IR data for this compound (CID 13046675) were not directly available in the provided search results, its IR spectrum would typically exhibit the following characteristic absorption bands, as referenced in databases like SpectraBase nih.gov:

Aldehyde C=O stretch: A strong absorption band typically observed around 1720-1740 cm⁻¹.

Aldehyde C-H stretch: Two weaker, characteristic absorption bands in the region of 2700-2800 cm⁻¹ (Fermi doublet).

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretches: Bands above 3000 cm⁻¹.

Aliphatic C-H stretches: Strong bands below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1720 - 1740 |

| Aldehyde | C-H stretch | 2700 - 2800 (two bands) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Ring | C-H stretch | > 3000 |

| Aliphatic Chain | C-H stretch | 2850 - 2970 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., GC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structural features through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it ideal for analyzing volatile organic compounds and assessing their purity.

For this compound (C₁₂H₁₆O), the molecular weight is approximately 176.25 g/mol nih.gov. A high-resolution mass spectrometry (HRMS) analysis reported a molecular ion [M]⁺ at m/z = 172.1249, which is consistent with the calculated exact mass for C₁₂H₁₆O (176.120115130 Da) nih.govrsc.org.

Typical fragmentation patterns for aldehydes include the loss of the aldehydic hydrogen (M-1) or the loss of the entire aldehyde group (M-CHO). Alkylbenzenes commonly show a prominent tropylium (B1234903) ion (m/z 91) due to the loss of the alkyl chain. GC-MS data for this compound are also referenced in PubChem, pointing to SpectraBase nih.gov.

Mass Spectrometry Data for this compound

| Analysis Type | Observed m/z (relative intensity) | Interpretation |

| HRMS (EI) | 172.1249 [M]⁺ | Molecular ion (C₁₂H₁₆O) rsc.org |

| Expected | 91 | Tropylium ion (C₇H₇⁺) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. These methods leverage differences in physical properties (e.g., polarity, boiling point) to separate components within a mixture.

Column Chromatography: This preparative technique is widely used for purifying synthesized compounds. In the context of related syntheses, column chromatography with eluents like mixtures of petroleum ether (PE) and ethyl acetate (B1210297) (EA) is commonly employed to isolate desired products rsc.org.

Gas Chromatography (GC): GC is a highly effective analytical technique for separating and quantifying volatile compounds. It is frequently coupled with Mass Spectrometry (GC-MS) for comprehensive analysis of reaction mixtures and product profiling nih.govrsc.org. GC can be used to determine the purity of this compound by identifying and quantifying impurities based on their distinct retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical and preparative technique, particularly useful for non-volatile or thermally sensitive compounds. While specific HPLC data for this compound were not found, HPLC is generally used for purity assessment, quantitative analysis, and separation of complex mixtures in chemical synthesis tandfonline.com.

Specialized Analytical Techniques for Reaction Monitoring and Product Profiling

For monitoring chemical reactions involving this compound and profiling the products formed, a combination of the aforementioned spectroscopic and chromatographic techniques is typically employed.

In-line or Off-line Monitoring: Techniques like GC-MS and NMR are routinely used to monitor the progress of reactions, identify intermediates, and determine the conversion of reactants and the selectivity of product formation rsc.orgtesisenred.net. For instance, the disappearance of starting material peaks and the appearance of product peaks in GC-MS or NMR spectra can indicate reaction completion.

Product Profiling: After a reaction, a detailed analysis of the product mixture using GC-MS or HPLC can help to identify and quantify all components, providing a comprehensive profile of the reaction outcome. This is crucial for optimizing reaction conditions and understanding reaction mechanisms researchgate.net.

Theoretical and Computational Chemistry Approaches to 6 Phenylhexanal

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. researchgate.netrsc.org This method allows for the calculation of the electronic structure of molecules, providing insights into the energies of reactants, transition states, and products. For a molecule like 6-phenylhexanal, DFT could be employed to study a variety of potential reactions, such as its oxidation, reduction, or participation in condensation reactions.

A typical DFT study of a reaction mechanism involving this compound would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Transition State Searching: Locating the transition state structure connecting reactants and products, which is crucial for determining the reaction barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products.

By determining the activation energies and reaction energies, researchers can predict the feasibility and kinetics of different reaction pathways. However, a comprehensive search of the scientific literature did not yield any studies that have specifically applied these DFT methodologies to elucidate reaction mechanisms involving this compound.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling provides a powerful lens through which the reactivity and selectivity of molecules can be understood and predicted. nih.gov For this compound, these models could offer valuable insights into its chemical behavior. Key aspects that could be investigated include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how this compound would interact with other reagents. The energy and spatial distribution of these orbitals are fundamental in determining its electrophilic and nucleophilic character.

Electrostatic Potential (ESP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). For this compound, this could highlight the reactivity of the carbonyl group and the phenyl ring.

Calculation of Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity through indices such as chemical potential, hardness, softness, and the Fukui function. These descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack, thus explaining regioselectivity in its reactions.

While these quantum chemical tools are routinely applied to a wide range of organic molecules, there is no specific research available that reports on the modeling of reactivity and selectivity for this compound.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, aiding in their identification and characterization. For this compound, theoretical calculations could provide crucial data to compare with experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of its functional groups, such as the C=O stretch of the aldehyde and the C-H and C=C vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These theoretical predictions can be a powerful tool in assigning the signals in the NMR spectra of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This could help in understanding the electronic transitions within the this compound molecule, particularly those involving the phenyl ring and the carbonyl group.

Public databases like PubChem do list some experimental spectroscopic data for this compound, but there is a lack of published research that presents a detailed computational analysis and interpretation of these spectra. nih.gov

Research on the Role of 6 Phenylhexanal in Biological Transformations

Identification and Characterization as a Biological Metabolite

There is currently no scientific literature that identifies or characterizes 6-phenylhexanal as a naturally occurring biological metabolite in microorganisms, plants, or animals. Metabolic profiling studies, which aim to identify the complete set of small-molecule metabolites within a biological sample, have not reported the presence of this compound.

Pathways of Biological Oxidation and Reduction

In the absence of direct studies, the potential biological oxidation and reduction pathways of this compound can be hypothesized based on the known metabolism of other aldehydes.

Biological Oxidation: Aldehydes are typically oxidized to carboxylic acids in biological systems. This conversion is primarily catalyzed by a superfamily of enzymes known as aldehyde dehydrogenases (ALDHs). These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors to facilitate the oxidation. Therefore, it is plausible that this compound, if present in a biological system, would be oxidized to 6-phenylhexanoic acid.

Biological Reduction: The reduction of aldehydes to their corresponding primary alcohols is another common biological transformation. This reaction is generally catalyzed by alcohol dehydrogenases (ADHs) or other related reductase enzymes, which often utilize the reduced forms of the aforementioned cofactors (NADH or NADPH). Thus, this compound could potentially be reduced to 6-phenylhexanol.

It is important to reiterate that these are predicted pathways based on general enzymatic functions, and have not been experimentally verified for this compound.

Studies on Enzymatic Biotransformations

A comprehensive search of scientific databases reveals a lack of studies focused on the enzymatic biotransformation of this compound. Research in biocatalysis often explores the use of isolated enzymes or whole-cell systems to perform specific chemical conversions. While enzymes such as ADHs and ALDHs are widely studied for their ability to transform a broad range of substrates, their specific activity on this compound has not been documented. Consequently, there are no detailed research findings, such as data on enzyme kinetics, substrate specificity, or product yields, for the enzymatic biotransformation of this particular compound.

Emerging Research Themes and Future Directions for 6 Phenylhexanal Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 6-phenylhexanal is a primary focus of future research. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Modern synthetic chemistry is moving towards more sustainable approaches.

Photocatalysis , which utilizes visible light to drive chemical reactions, presents a promising avenue for the synthesis of aldehydes under mild conditions. nih.govnih.gov This approach could enable the direct formylation of precursor molecules, reducing the number of synthetic steps and the reliance on harsh reagents. jove.com Researchers are exploring various photocatalytic strategies, including those that proceed via decarboxylation, oxidation coupling followed by hydrolysis, or the direct generation of formyl radicals. jove.com

Biocatalysis offers another green alternative, employing enzymes to carry out specific chemical transformations. Copper-radical oxidases, for instance, have shown promise in the sustainable production of long-chain aliphatic aldehydes for the flavor and fragrance industry. researcher.life The application of such enzymatic systems could be extended to the synthesis of this compound from its corresponding alcohol, 6-phenylhexanol. This method would operate under mild, aqueous conditions, significantly improving the environmental footprint of the synthesis.

Furthermore, methods utilizing benign oxidizing agents like nitrogen dioxide gas are being investigated for the quantitative oxidation of benzylic alcohols to aromatic aldehydes, a process that could be adapted for phenylalkanol precursors. acs.org These sustainable oxidation procedures aim to produce no hazardous residues from the oxidizing agent. acs.org

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Synthetic Methodology | Potential Precursor | Key Advantages | Research Focus |

| Photocatalysis | Phenyl-substituted alkenes or halides | Mild reaction conditions, use of renewable light energy, high selectivity. nih.govnih.gov | Development of efficient photocatalysts and novel formylation strategies. jove.com |

| Biocatalysis | 6-Phenylhexanol | High selectivity, mild aqueous conditions, biodegradable catalysts. researcher.life | Enzyme discovery and engineering for improved substrate specificity and efficiency. |

| Green Oxidation | 6-Phenylhexanol | Use of environmentally friendly oxidants (e.g., O2, H2O2), waste minimization. acs.org | Design of robust and selective catalysts for aerobic oxidation. |

Exploration of New Catalytic Systems for Selective Transformations

The aldehyde functional group in this compound is a gateway for a multitude of chemical transformations. Future research will undoubtedly focus on the development of novel catalytic systems to selectively modify this versatile molecule, leading to a diverse range of valuable derivatives.

Selective Reduction and Oxidation: While the reduction of aldehydes to alcohols is a fundamental transformation, achieving high chemoselectivity in the presence of other functional groups can be challenging. scirp.org Enzymatic reductions, for instance using E. coli whole-cell biocatalysts, have demonstrated remarkable selectivity for the reduction of aldehydes over other reducible groups like ketones. scirp.org Conversely, the selective oxidation of this compound to 6-phenylhexanoic acid using green oxidants is another area of interest. The development of catalysts that can selectively transform peracids formed during aerobic oxidation into carboxylic acids is crucial for both safety and selectivity. researcher.life

Carbon-Carbon Bond Forming Reactions: The industrial hydroformylation process, which adds a formyl group and a hydrogen atom across a double bond, is a cornerstone of aldehyde synthesis. nih.gov Future research could explore the reverse reaction or related carbonylation reactions starting from this compound to introduce further complexity. Moreover, the enantioselective α-alkylation of aldehydes using simple olefins, enabled by the synergistic merger of photoredox, enamine, and hydrogen-atom transfer catalysis, represents a powerful tool for creating chiral molecules from simple precursors. rsc.org

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalytic System | Potential Product | Significance |

| Selective Reduction | Biocatalysts (e.g., E. coli) | 6-Phenylhexanol | Green synthesis of a key precursor and fragrance ingredient. |

| Selective Oxidation | Aerobic oxidation with carboxylate salts | 6-Phenylhexanoic acid | Synthesis of potential polymer precursors and fine chemicals. researcher.life |

| Hydroformylation/Carbonylation | Rhodium or Cobalt complexes | Branched or functionalized aldehydes | Introduction of additional functional groups for further derivatization. nih.gov |

| α-Alkylation | Triple catalysis (photoredox, enamine, HAT) | Chiral α-substituted this compound derivatives | Access to enantiomerically pure building blocks for pharmaceuticals. rsc.org |

Advanced Functional Material Precursors

The unique bifunctional nature of this compound, possessing both an aromatic ring and a reactive aldehyde group on a flexible aliphatic chain, makes it an intriguing candidate as a precursor for advanced functional materials. While direct polymerization of this compound has not been extensively reported, the chemistry of similar aromatic and long-chain aldehydes provides a roadmap for future exploration.

Aldehydes are well-known monomers in condensation polymerization. nih.gov For example, phenolic aldehydes derived from lignin are used to synthesize sustainable polyesters and polyurethanes. nih.gov The aldehyde group of this compound could react with diols or diamines to form polyacetals or polyimines, respectively. The phenyl group, in turn, can impart desirable properties such as thermal stability, rigidity, and specific optical or electronic characteristics to the resulting polymer.

Furthermore, phenylacetaldehyde, a related aromatic aldehyde, is used as a rate-controlling additive in the synthesis of polyesters. jove.com This suggests a potential role for this compound in modulating the properties of existing polymers. The long hexyl chain could act as an internal plasticizer, enhancing flexibility and processability.

Future research in this area will likely involve:

Homopolymerization and Copolymerization Studies: Investigating the ability of this compound to form polymers, either on its own or in combination with other monomers.

Synthesis of Novel Resins: Exploring condensation reactions with phenols, ureas, or melamines to create new thermosetting resins with tailored properties.

Modification of Existing Polymers: Incorporating this compound into existing polymer backbones to modify their physical and chemical characteristics.

Interdisciplinary Research with Computational and Analytical Sciences

The integration of computational and advanced analytical techniques is poised to accelerate the understanding and application of this compound.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. nih.gov DFT studies can be employed to:

Elucidate the mechanisms of novel synthetic and catalytic reactions involving this compound.

Predict the conformational preferences of the flexible hexyl chain and its influence on reactivity.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.

Model the interactions of this compound with catalytic surfaces or enzyme active sites.

Advanced Analytical Techniques: The comprehensive characterization of this compound and its reaction products requires a suite of sophisticated analytical methods.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying and quantifying this compound and its derivatives, even in complex mixtures. nih.govscirp.org High-resolution mass spectrometry can provide exact mass measurements for unambiguous formula determination. Fragmentation patterns in MS can also offer structural insights. jove.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its products. nih.gov Advanced NMR techniques, such as 2D correlation spectroscopy, can be used to establish connectivity and stereochemistry in more complex derivatives.

Chromatography: High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detectors, is a robust technique for the separation and quantification of aldehydes, particularly after derivatization to enhance sensitivity. nih.gov

The synergy between predictive computational models and high-resolution analytical data will be crucial for designing new experiments and rapidly advancing the chemistry of this compound.

Unexplored Reactivity and Derivatization Opportunities for Enhanced Utility

Beyond the more established reactions of aldehydes, there lies a vast landscape of unexplored reactivity that could lead to novel derivatives of this compound with unique properties and applications.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to build molecular diversity. The aldehyde group of this compound is an ideal handle for participating in well-known multicomponent reactions such as the Ugi, Passerini, and Mannich reactions. This could lead to the rapid synthesis of libraries of complex molecules for screening in various applications, including pharmaceuticals and materials science.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. The aldehyde group of this compound can be a substrate in a variety of organocatalytic transformations, including asymmetric aldol (B89426), Michael, and Mannich reactions. This would allow for the synthesis of enantioenriched derivatives of this compound, which is of particular importance in the life sciences.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. Exploring the synthesis and derivatization of this compound under flow conditions could lead to more efficient and sustainable manufacturing processes.

The exploration of these and other modern synthetic methodologies will undoubtedly unlock new possibilities for the utilization of this compound as a versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.